1-(Difluoromethyl)-4-isocyanatobenzene

Vue d'ensemble

Description

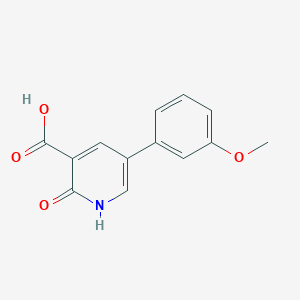

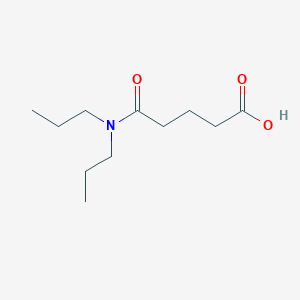

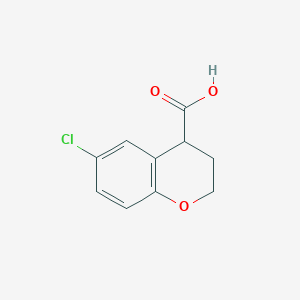

1-(Difluoromethyl)-4-isocyanatobenzene is a chemical compound with the molecular formula C8H4F2N2O. It contains a difluoromethyl group (CF2H) attached to a benzene ring, along with an isocyanate functional group (NCO). The compound is of interest due to its potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 1-(Difluoromethyl)-4-isocyanatobenzene involves introducing the difluoromethyl group onto the benzene ring. Various methods exist for difluoromethylation, including metal-based processes and Minisci-type radical chemistry. The choice of solvent can significantly impact the selectivity of the reaction .Applications De Recherche Scientifique

Late-Stage Functionalization

The incorporation of difluoromethyl groups into organic molecules has gained prominence due to their unique properties. Researchers have explored late-stage functionalization strategies to introduce CF2H moieties into complex structures. Notably, X–CF2H bond formation (where X = C(sp), C(sp2), C(sp3), O, N, or S) has been achieved using various difluoromethylation reagents. Metal-based methods, both stoichiometric and catalytic, have been developed for transferring CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains a challenge, recent breakthroughs include site-selective installation of CF2H onto large biomolecules like proteins .

Bioisosteric Replacement

The highly polarized C–H bond of CF2H makes it an excellent hydrogen bond donor. As a bioisostere for alcohol, thiol, or amine groups, CF2H has been incorporated into various bioactive compounds, including drugs, herbicides, fungicides, and agrochemicals. For instance, 1-(difluoromethyl)-2-nitrobenzene forms a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol. This property enhances its potential as a versatile building block in drug design .

Selectfluor Reagent

1-(Difluoromethyl)-4-isocyanatobenzene is related to the well-known Selectfluor reagent. Selectfluor is an electrophilic fluorinating reagent that is highly reactive, safe, nontoxic, and easy to handle. Its applications span various synthetic transformations, including fluorination reactions. Mechanistic studies have shed light on its behavior, making it a valuable tool in organic synthesis .

Fluoroalkylation Strategies

Researchers have explored fluoroalkylation reactions by modulating various factors:

- Carbene Species Generation: Enhancing carbene species formation improves fluoroalkylation efficiency .

Agrochemicals and Materials Science

In the field of agrochemicals, CF2H-containing compounds exhibit promising pesticidal and herbicidal activities. Additionally, the unique properties of the CF2H group make it an attractive building block for designing functional materials, such as polymers and catalysts.

Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments, and perspective. Chemical Society Reviews, 50(13), 8214-8247. DOI: 10.1039/D1CS00360G Selectfluor: Mechanistic Insight and Applications. Angewandte Chemie International Edition, 43(20), 2696-2700. DOI: 10.1002/anie.200400648 Liu, T., & Hu, J. (2011). Selective Fluoroalkylation of Organic Compounds by Tackling the Reactivity

Propriétés

IUPAC Name |

1-(difluoromethyl)-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWICSHYDXWLBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)-4-isocyanatobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-Chloro-4-(trifluoromethyl)phenyl]amino}-3-methylbutanoic acid](/img/structure/B3386851.png)

![2,4-Dichloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3386891.png)